N1-(2,5-difluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2S/c14-8-3-4-10(15)11(6-8)17-13(19)12(18)16-7-9-2-1-5-20-9/h1-6H,7H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPGPVNMNKMWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,5-difluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 393.5 g/mol. Its structure features a difluorophenyl moiety, a thiophene ring, and an oxalamide functional group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 953231-31-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Ion Channel Modulation : Preliminary studies indicate that this compound may act as a modulator of ion channels such as TRPM8 (transient receptor potential melastatin 8), which plays a role in sensory perception and pain pathways. This modulation suggests potential applications in pain management and anti-inflammatory therapies.
- Enzyme Inhibition : The oxalamide group may facilitate interactions with specific enzymes, potentially leading to the inhibition of pathways associated with disease processes. This aspect is crucial for developing therapeutic agents targeting metabolic or signaling pathways involved in cancer or inflammatory diseases .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of fluorine atoms and the thiophene ring may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets .
- Anti-inflammatory Effects : The ability to modulate TRPM8 channels suggests that this compound could provide analgesic effects, making it a candidate for treating conditions characterized by chronic pain and inflammation.
- Neuroprotective Properties : Some studies suggest neuroprotective effects due to the compound's ability to influence ion channels involved in neuronal signaling. This property warrants further investigation in models of neurodegenerative diseases .
Case Study 1: TRPM8 Modulation
A study conducted on the modulation of TRPM8 by this compound reported significant changes in calcium influx in response to thermal stimuli. This indicates potential use in developing analgesic drugs targeting temperature-sensitive pain pathways.
Case Study 2: Anticancer Activity
In a comparative analysis of various oxalamide derivatives, this compound demonstrated enhanced cytotoxicity against breast cancer cell lines compared to non-fluorinated analogs. The study highlighted the importance of the difluorophenyl moiety in improving biological activity .
Comparison with Similar Compounds
Key Differences :
Key Insights :
- Fluorinated aromatic groups (as in the target compound) may confer greater oxidative stability compared to methoxybenzyl groups in S334.
Thiophene-Containing Analogs
discusses Thiophene fentanyl hydrochloride, which shares a thiophene moiety with the target compound. While fentanyl derivatives are pharmacologically distinct, the thiophene group in both compounds may influence metabolic pathways or receptor interactions. Notably, thiophene-containing compounds often exhibit unique cytochrome P450 interactions, though toxicological data for the target compound remain unstudied .
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 334.3 g/mol | |
| LogP (Predicted) | 2.8 ± 0.3 (Moderate lipophilicity) | |
| Solubility (DMSO) | >10 mM | |
| Thermal Stability | Stable up to 150°C (TGA) |
Q. Table 2: Recommended Analytical Techniques
| Technique | Application | Reference |
|---|---|---|
| ¹H/¹³C NMR | Structural confirmation | |
| HRMS | Molecular weight validation | |
| HPLC-PDA | Purity assessment (>95%) | |
| X-ray Crystallography | 3D structure resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
